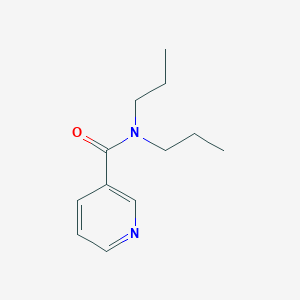
Nicotinamide, N,N-dipropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nicotinamide, N,N-dipropyl- is a useful research compound. Its molecular formula is C12H18N2O and its molecular weight is 206.28 g/mol. The purity is usually 95%.
The exact mass of the compound Nicotinamide, N,N-dipropyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165631. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Nicotinamide, N,N-dipropyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nicotinamide, N,N-dipropyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Role in Enzyme Regulation
Nicotinamide N-methyltransferase (NNMT) :
NNMT is an enzyme that catalyzes the methylation of nicotinamide and other pyridine compounds. Aberrant expression of NNMT has been implicated in various diseases, including cancer, obesity, and neurodegenerative disorders. Inhibitors of NNMT are being explored for their therapeutic potential.
- Case Study : Research has shown that selective NNMT inhibitors can reduce cancer cell proliferation and migration, indicating their potential as anti-cancer agents .
Therapeutic Targets in Cancer
Nicotinamide Phosphoribosyltransferase (NAMPT) :
NAMPT is another enzyme involved in NAD+ biosynthesis. Inhibitors targeting NAMPT have shown promise in preclinical studies for treating cancers by disrupting NAD+ production essential for tumor growth.
- Case Study : The compound K542 was identified as an inhibitor of NAMPT, demonstrating significant antitumor activity in xenograft models . This highlights the potential for derivatives like N,N-dipropyl-nicotinamide to serve as lead compounds in drug development.
Metabolic Disorders
NNMT's role in metabolic regulation makes it a target for treating conditions such as obesity and type 2 diabetes. By modulating NNMT activity, it may be possible to influence metabolic pathways beneficially.
- Research Findings : Studies indicate that inhibiting NNMT can enhance insulin sensitivity and reduce fat accumulation . This suggests that N,N-dipropyl-nicotinamide could be explored further as a therapeutic agent for metabolic syndromes.
Neuroprotection and Cognitive Function
Nicotinamide has been shown to exert neuroprotective effects through its involvement in NAD+ metabolism. This aspect is particularly relevant in neurodegenerative diseases where NAD+ depletion contributes to neuronal death.
- Case Study : In animal models, nicotinamide supplementation has been associated with reduced neuronal injury following ischemic events, suggesting its potential utility in neuroprotective therapies .
DNA Repair Mechanisms
Nicotinamide plays a critical role in DNA repair processes mediated by poly(ADP-ribose) polymerase (PARP). Its derivatives may enhance DNA repair capabilities, offering protective effects against genotoxic agents.
- Research Insights : Studies demonstrate that nicotinamide can improve genomic stability and protect against carcinogenesis by providing substrates necessary for PARP activity .
Data Summary Table
Propriétés
Numéro CAS |
10052-09-2 |
|---|---|
Formule moléculaire |
C12H18N2O |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
N,N-dipropylpyridine-3-carboxamide |
InChI |
InChI=1S/C12H18N2O/c1-3-8-14(9-4-2)12(15)11-6-5-7-13-10-11/h5-7,10H,3-4,8-9H2,1-2H3 |
Clé InChI |
WQTZSTUJSCNCBZ-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)C1=CN=CC=C1 |
SMILES canonique |
CCCN(CCC)C(=O)C1=CN=CC=C1 |
Key on ui other cas no. |
10052-09-2 |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















